molecular formula C15H23N3O4S B1669386 Cyclacillin CAS No. 3485-14-1

Cyclacillin

Katalognummer: B1669386
CAS-Nummer: 3485-14-1
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: HGBLNBBNRORJKI-WCABBAIRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Treatment of Acute Sinusitis

Cyclacillin has been evaluated for its effectiveness in treating acute sinus infections. A study involving 40 patients with bacterial sinus infections found that over 70% experienced symptom remission within six days, with a total remission rate exceeding 90% within ten days. The treatment was well-tolerated, with gastrointestinal disturbances being the most common side effect, which resolved with antacid use .

Comparative Efficacy Studies

A double-blind clinical trial compared this compound with ampicillin in over 2,500 patients suffering from various infections, including genitourinary and respiratory tract infections. The results indicated that this compound had comparable efficacy to ampicillin, with a slightly lower incidence of gastrointestinal side effects such as diarrhea and rash . Specifically, diarrhea occurred in 9.1% of children treated with this compound compared to 19.2% in those treated with ampicillin (P < 0.001) .

Pediatric Use

In pediatric populations, this compound has been particularly effective for treating otitis media. Children received a dosage of 50 to 100 mg/kg per day, resulting in high rates of clinical improvement and low incidence of adverse effects .

Safety Profile

The safety profile of this compound is generally favorable. In studies, only a small percentage of patients reported side effects, primarily gastrointestinal issues that were mild and transient. For instance, only 5.1% of patients experienced diarrhea compared to 12.5% in the ampicillin group . The incidence of rashes was also lower in the this compound group (1.7%) compared to ampicillin (3.1%) .

Summary of Clinical Findings

Study Population Dosage Efficacy Rate Side Effects
This compound in Acute Sinusitis40 patients500 mg every 6 hours>70% remission in 6 daysMild gastrointestinal disturbances
Double-Blind Study (this compound vs Ampicillin)2,581 patients500 mg every 6 hours (adults), 50-100 mg/kg/day (children)This compound: 70%, Ampicillin: 71%This compound: 9.1% diarrhea; Ampicillin: 19.2% diarrhea

Wirkmechanismus

Target of Action

Cyclacillin, a type of penicillin, primarily targets penicillin-binding proteins (PBPs) in various organisms . These proteins are essential for the synthesis of the bacterial cell wall. The primary targets include:

Mode of Action

The bactericidal activity of this compound results from the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs). It binds to these proteins and inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis . This compound is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases .

Biochemical Pathways

This compound affects the biochemical pathway responsible for the synthesis of the bacterial cell wall. By inhibiting the penicillin-binding proteins (PBPs), it prevents the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This disruption in the cell wall synthesis pathway leads to cell lysis and death .

Pharmacokinetics

This compound is moderately absorbed when administered orally . This results in higher levels of the drug in the blood and urine compared to the same dose of ampicillin .

Result of Action

The primary result of this compound’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis. This leads to the effective treatment of bacterial infections caused by susceptible organisms .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can impact the effectiveness of this compound. This compound is stable in the presence of a variety of beta-lactamases, making it more resistant to enzymatic degradation .

Biochemische Analyse

Biochemical Properties

Cyclacillin plays a crucial role in inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. These PBPs are enzymes involved in the final stages of assembling the bacterial cell wall and reshaping it during growth and division. By binding to these proteins, this compound inhibits their activity, leading to the weakening of the cell wall and eventually causing cell lysis and death .

Cellular Effects

This compound affects various types of cells, particularly bacterial cells. It disrupts the synthesis of the bacterial cell wall, which is essential for maintaining cell shape and integrity. This disruption leads to cell lysis and death. This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its inhibition of PBPs, which are crucial for cell wall synthesis and maintenance .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PBPs, which are a group of enzymes found in the bacterial cell wall. By binding to these proteins, this compound inhibits their activity, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This inhibition leads to the weakening of the cell wall, making the bacteria susceptible to osmotic pressure and resulting in cell lysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is moderately absorbed and has a bioavailability that allows it to reach effective concentrations in the blood and urine. Over time, the stability and degradation of this compound can influence its effectiveness. Long-term studies have shown that this compound produces fewer and milder side effects compared to ampicillin .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively treats bacterial infections with minimal adverse effects. At higher doses, toxic effects may be observed, including potential impacts on kidney and liver function. The threshold effects and toxicities are dose-dependent and should be carefully monitored in clinical settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to its absorption, distribution, metabolism, and excretion. It is moderately absorbed when administered orally and is distributed throughout the body. This compound is metabolized in the liver and excreted primarily through the kidneys. The metabolic pathways involve interactions with various enzymes and cofactors that facilitate its breakdown and elimination .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the bloodstream. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. This compound’s distribution is influenced by its protein binding capacity, which is less than 25%. This low protein binding allows for higher concentrations of the drug to be available for antibacterial activity .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antibacterial effects. This compound targets PBPs located in the cell wall, inhibiting their activity and preventing cell wall synthesis. This localization is crucial for its function as an antibiotic, as it ensures that the drug reaches its target site of action .

Analyse Chemischer Reaktionen

Cyclacillin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Phosgen zum Schutz von Aminogruppen und zur Aktivierung von Carboxylgruppen sowie verschiedene Säuren zur Hydrolyse . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Biologische Aktivität

Cyclacillin, a semisynthetic penicillin antibiotic, is noted for its improved resistance to beta-lactamases compared to traditional penicillins like ampicillin. This compound exhibits a range of biological activities that make it significant in the treatment of bacterial infections. This article delves into its mechanisms of action, pharmacokinetics, clinical efficacy, and comparative studies with other antibiotics.

This compound's bactericidal activity primarily arises from its ability to inhibit cell wall synthesis in bacteria. It achieves this by binding to penicillin-binding proteins (PBPs), which are crucial for the maintenance of the bacterial cell wall structure. The inhibition of PBPs leads to cell lysis and death of the bacteria. This compound shows affinity for several PBPs, including:

  • PBP 1A : Inhibitor in Streptococcus pneumoniae
  • PBP 2a : Inhibitor in Staphylococcus aureus
  • PBP 3 : Inhibitor in various Gram-positive and Gram-negative bacteria .

Pharmacokinetics

This compound has several pharmacokinetic properties that enhance its clinical utility:

  • Absorption : It is moderately absorbed when administered orally, with bioavailability significantly higher than that of ampicillin.
  • Protein Binding : Less than 25% protein binding allows for a greater proportion of the drug to remain active in circulation.
  • Half-Life : Although specific half-life data are not available, this compound is known for its effective serum concentration levels after administration .

Comparative Studies

Several clinical trials have assessed this compound's efficacy compared to amoxicillin and ampicillin:

  • Acute Bacterial Maxillary Sinusitis Study :
    • A double-blind study involving 80 patients treated with either this compound or amoxicillin showed a clinical cure rate of 91% for both drugs.
    • Among culture-positive patients, bacteriologic failure was noted in 9% of cases, with a slightly higher failure rate in the this compound group .
  • General Infections Study :
    • A large-scale double-blind study involving 2,581 patients found no significant difference in clinical response or bacterial eradication between this compound and ampicillin.
    • Adverse effects were reported to be approximately twice as frequent in patients treated with ampicillin compared to those receiving this compound .

Case Studies

A notable case study involved the treatment of patients with genitourinary tract infections using this compound. The study highlighted its comparable efficacy to ampicillin while demonstrating a significantly lower incidence of side effects such as diarrhea and rash .

Summary Table of Key Findings

FeatureThis compoundAmoxicillinAmpicillin
Bioavailability ModerateHighModerate
Resistance More resistant to beta-lactamasesLess resistantLess resistant
Clinical Cure Rate 91% (sinusitis study)91% (sinusitis study)Variable
Adverse Effects Lower incidenceHigher incidenceHigher incidence

Eigenschaften

IUPAC Name

(2S,5R,6R)-6-[(1-aminocyclohexanecarbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-14(2)9(12(20)21)18-10(19)8(11(18)23-14)17-13(22)15(16)6-4-3-5-7-15/h8-9,11H,3-7,16H2,1-2H3,(H,17,22)(H,20,21)/t8-,9+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBLNBBNRORJKI-WCABBAIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3(CCCCC3)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3(CCCCC3)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022861
Record name Cyclacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyclacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015135
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.90e+00 g/L
Record name Cyclacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015135
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The bactericidal activity of cyclacillin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cyclacillin is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases.
Record name Cyclacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01000
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

3485-14-1
Record name Cyclacillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3485-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclacillin [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01000
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ciclacillin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ciclacillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLACILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72ZJ154X86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cyclacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015135
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

182-183 °C
Record name Cyclacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01000
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclacillin
Reactant of Route 2
Reactant of Route 2
Cyclacillin
Reactant of Route 3
Reactant of Route 3
Cyclacillin
Reactant of Route 4
Reactant of Route 4
Cyclacillin
Reactant of Route 5
Cyclacillin
Reactant of Route 6
Cyclacillin
Customer
Q & A

Q1: How does Cyclacillin exert its antibacterial effect?

A1: this compound, a semi-synthetic aminocyclohexylpenicillin antibiotic, disrupts bacterial cell wall synthesis. [] It accomplishes this by binding to specific penicillin-binding proteins (PBPs). [] These proteins are crucial enzymes involved in the transpeptidation step of peptidoglycan synthesis, a vital component of the bacterial cell wall. [, ] By inhibiting transpeptidation, this compound weakens the cell wall, ultimately leading to bacterial cell lysis and death. []

Q2: Is this compound considered a bactericidal or bacteriostatic antibiotic?

A2: this compound exhibits a bactericidal mechanism of action. [, ] This means it actively kills bacteria, as opposed to merely inhibiting their growth like bacteriostatic antibiotics. It achieves bacterial killing at concentrations close to its minimum inhibitory concentration (MIC). []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they consistently refer to it as an aminocyclohexylpenicillin. Based on this information and general chemical knowledge, it can be deduced that this compound is a derivative of 6-aminopenicillanic acid with an aminocyclohexyl group attached to the acyl side chain.

Q4: How is this compound absorbed in the body?

A4: this compound exhibits superior absorption characteristics compared to Ampicillin. [, , ] It is absorbed more rapidly and achieves significantly higher serum concentrations after oral administration. [, , ] Furthermore, food intake does not significantly affect the serum concentrations of this compound. [] Studies in infants demonstrated similar serum levels after oral administration of this compound suspension, regardless of fasting or milk-fed states. []

Q5: How is this compound distributed in the body?

A5: Although specific details on this compound's tissue distribution are limited within the provided research, one study investigated its distribution within the oral cavity. [] The study demonstrated that this compound effectively reached various oral tissues, including gingiva, tongue, dental pulp, submandibular lymph nodes, submandibular gland, and parotid gland, following administration. []

Q6: How is this compound metabolized and excreted?

A6: this compound is primarily excreted via the renal route, resulting in high urinary concentrations. [, ] Approximately 67% of the drug is excreted unchanged in the urine, while 17% is metabolized into penicilloic acid. [] A smaller fraction (2%) is metabolized into 1-aminocyclohexanecarboxylic acid. [] Most of the excretion occurs within 6 hours of administration. []

Q7: How does this compound’s in vivo efficacy compare to its in vitro activity?

A7: Interestingly, this compound often demonstrates superior therapeutic efficacy in vivo compared to what its in vitro susceptibility data might suggest. [, , ] For instance, while in vitro data may indicate a certain level of resistance, this compound can still effectively treat infections caused by these organisms in animal models. [, , ] This highlights the importance of considering all relevant biological parameters, not just in vitro data, when evaluating this compound’s clinical potential.

Q8: Has this compound been studied in clinical trials?

A8: Yes, this compound has been investigated in several clinical trials for various infections, including respiratory tract infections, urinary tract infections, skin and soft tissue infections, and otitis media. [, , , , , ] The results of these trials generally indicate that this compound is clinically effective in treating these infections, with efficacy comparable to other antibiotics like Ampicillin and Amoxicillin. [, , , , , ]

Q9: What are the known mechanisms of resistance to this compound?

A9: The primary mechanism of resistance to this compound involves the production of β-lactamases by resistant bacteria. [, ] These enzymes can inactivate this compound by hydrolyzing its β-lactam ring, rendering it ineffective. [, ] While this compound shows better resistance to some β-lactamases compared to Ampicillin, it remains susceptible to others. [, ]

Q10: Does cross-resistance exist between this compound and other antibiotics?

A10: Cross-resistance can occur between this compound and other β-lactam antibiotics, particularly those within the penicillin class. [] This is primarily driven by shared resistance mechanisms, most notably the production of β-lactamases. [] If a bacterial strain develops resistance to one β-lactam antibiotic due to β-lactamase production, it’s likely to show reduced susceptibility to this compound as well.

Q11: How stable is this compound under different conditions?

A11: this compound stability is influenced by pH. [] Its degradation follows pseudo-first-order kinetics within a specific pH range (0.30–10.50). [] Interestingly, at its isoelectric point (pI), this compound exists predominantly as a zwitterion, exhibiting maximum stability and minimum water solubility. [] This behavior is analogous to that of aliphatic amino acids. []

Q12: What formulation strategies can improve this compound's stability, solubility, or bioavailability?

A12: While the provided research does not delve into specific formulation strategies for this compound, it does highlight the challenges posed by its pH-dependent stability and solubility. [, ] Based on this, potential formulation approaches could involve:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.